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molecular formula C8H10BrNO B1290342 2-(6-Bromopyridin-2-yl)propan-2-ol CAS No. 638218-78-7

2-(6-Bromopyridin-2-yl)propan-2-ol

Cat. No. B1290342
M. Wt: 216.07 g/mol
InChI Key: OXSDDDKLMCHNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426448B2

Procedure details

Dissolve 2-(6-bromo-pyridin-2-yl)-propan-2-ol (10.6 g, 50 mmol) in acetonitrile (40 mL). Add BF3-Et2O (20 mL, 125 mmol) and reflux for 3 days. Cool to room temperature, add ice and neutralize the reaction with 5N NaOH and extract with dichloromethane. Purify over silica (120 g) eluting with 0 to 100% EtOAc:hexanes to give N-[1-(6-bromo-pyridin-2-yl)-1-methyl-ethyl]-acetamide (3.3 g, 26%), MS (m/z): 257 and 259 (M+H)+ and recovered 2-(6-bromo-pyridin-2-yl)-propan-2-ol (3.7 g, 34%).
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([C:8](O)([CH3:10])[CH3:9])[CH:5]=[CH:4][CH:3]=1.B(F)(F)F.[CH3:16][CH2:17][O:18]CC.[OH-].[Na+].C(#[N:25])C>>[Br:1][C:2]1[N:7]=[C:6]([C:8]([NH:25][C:17](=[O:18])[CH3:16])([CH3:10])[CH3:9])[CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10.6 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)C(C)(C)O
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
add ice
EXTRACTION
Type
EXTRACTION
Details
extract with dichloromethane
CUSTOM
Type
CUSTOM
Details
Purify over silica (120 g)
WASH
Type
WASH
Details
eluting with 0 to 100% EtOAc

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC(=N1)C(C)(C)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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